1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide
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Overview
Description
1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a dimethylmethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-hydroxypiperidine with N,N-dimethylmethanesulfonamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups like halides or amines .
Scientific Research Applications
1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antitumor activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group but lacks the dimethylmethanesulfonamide group.
N,N-Dimethylmethanesulfonamide: Contains the sulfonamide group but lacks the piperidine ring.
Uniqueness: 1-(4-Hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide is unique due to the combination of the piperidine ring, hydroxyl group, and dimethylmethanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
1-(4-hydroxypiperidin-4-yl)-N,N-dimethylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-10(2)14(12,13)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZFEQAULMJUMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1(CCNCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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